molecular formula C15H20N2 B1146491 (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene CAS No. 141474-54-6

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

Cat. No.: B1146491
CAS No.: 141474-54-6
M. Wt: 228.33 g/mol
InChI Key: YASBOGFWAMXINH-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141474-54-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

InChI

InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1

InChI Key

YASBOGFWAMXINH-TZMCWYRMSA-N

SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1

Synonyms

(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: SDZ-SER-082 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: SDZ-SER-082 is used as a research tool to study the serotonin receptor subtypes 5-HT2B and 5-HT2C. It helps in understanding the role of these receptors in various physiological and pathological processes .

Biology: In biological research, SDZ-SER-082 is used to investigate the behavioral effects of serotonin receptor modulation. It has been employed in animal studies to explore the effects of serotonin receptor antagonism on behaviors such as fear and stress responses .

Medicine: SDZ-SER-082 has potential therapeutic applications in the treatment of nervous system diseases. It has been studied for its effects on behaviors evoked by stress and its potential role in modulating the effects of drugs like cocaine .

Industry: While its industrial applications are limited, SDZ-SER-082 is valuable in pharmaceutical research and development. It serves as a reference compound for the development of new drugs targeting serotonin receptors .

Mechanism of Action

SDZ-SER-082 exerts its effects by acting as a mixed antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It binds to these receptors and inhibits their activation by serotonin, thereby modulating the downstream signaling pathways. The molecular targets of SDZ-SER-082 include the 5-HT2B and 5-HT2C receptors, which are involved in various physiological processes such as mood regulation, anxiety, and stress responses .

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